

Ponatinib historical development and design

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ponatinib

CAS No.: 943319-70-8

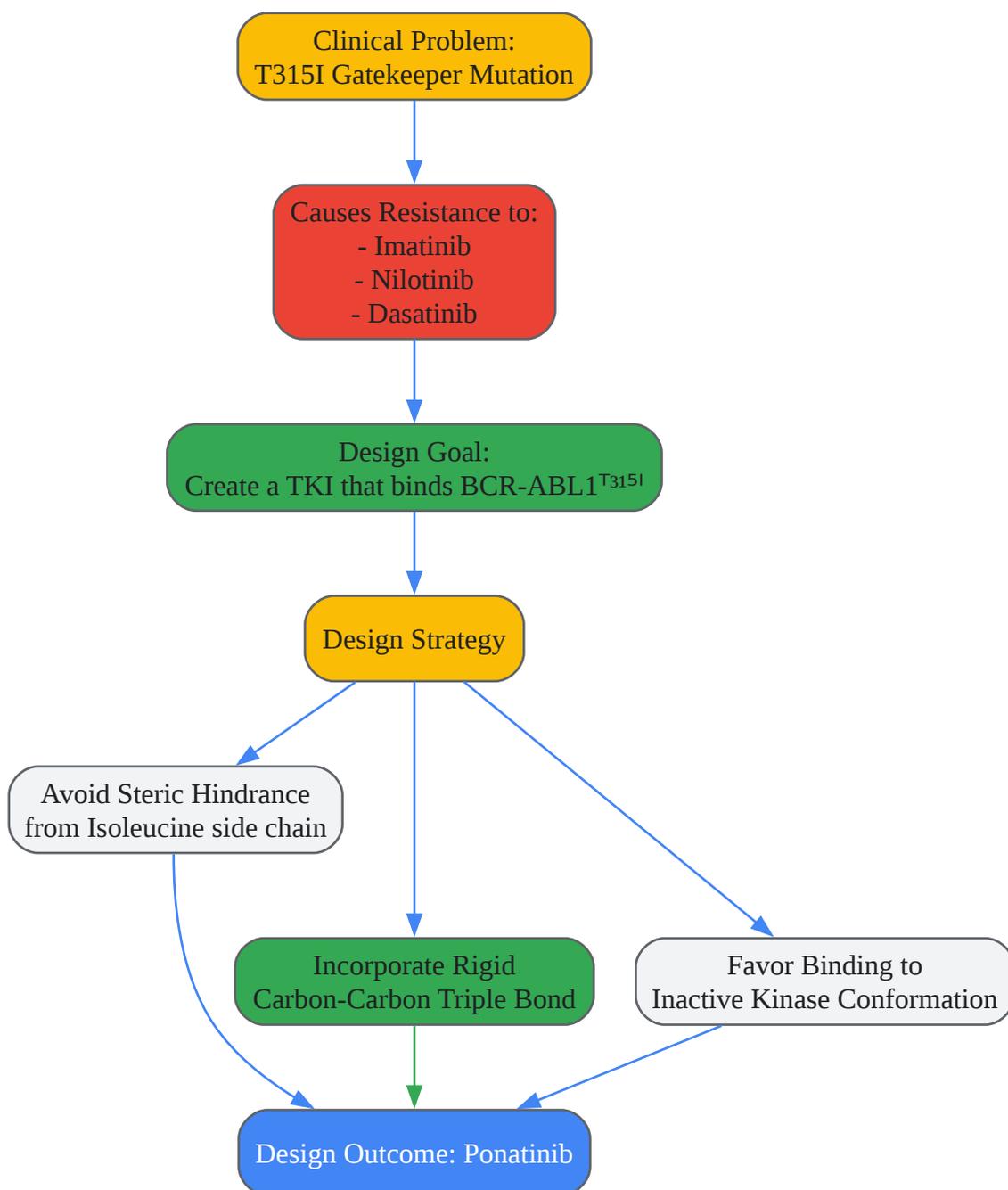
Cat. No.: S547891

Get Quote

Molecular Design and Mechanism of Action

- **Design Strategy:** **Ponatinib**'s discovery was driven by a computational, structure-guided strategy to target the sterically hindered hydrophobic ATP pocket of mutant BCR-ABL1, specifically the T315I mutation [1]. The T315I substitution prevents hydrogen bond formation with first- and second-generation TKIs and creates steric hindrance, conferring broad resistance [1].
- **Key Structural Feature:** The molecule is characterized by a linear **carbon-carbon triple bond (ethynyl linker)** connected to a fused imidazo[1,2-b]pyridazine scaffold [1]. This rigid, linear linker is the central design feature that allows **ponatinib** to circumvent the steric interference from the isoleucine residue in the T315I mutant [1]. It promotes an extended conformation that facilitates binding to the inactive form of the kinase while enabling hydrophobic interactions with the mutant isoleucine side chain [1].
- **Mechanism and Targets:** **Ponatinib** is a multi-targeted kinase inhibitor that binds to the inactive, DFG-out conformation of BCR-ABL1 [2]. Its primary mechanism is the potent inhibition of the native BCR-ABL1 and the T315I-mutant oncoproteins [3] [1]. It also inhibits a wide range of other kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, as well as KIT, RET, and FLT3 [3] [2]. This broad activity contributes to both its efficacy and its toxicity profile.

The following diagram illustrates the rational design strategy behind **ponatinib**.



[Click to download full resolution via product page](#)

*Rational design strategy for **Ponatinib***

Preclinical Profiling and Validation

- **In Vitro Kinase Assay:** **Ponatinib** demonstrated high potency in cell-free enzymatic assays. The half-maximal inhibitory concentration for native BCR-ABL1 was **0.37 nM** and for the ABL1^{T315I} mutant

was **2.0 nM** [1]. This indicated direct and potent inhibition of the primary target.

- **Cellular Proliferation Assays: Ponatinib** inhibited the proliferation of Ba/F3 cells engineered to express native BCR-ABL1 with an IC_{50} of **0.5 nM** [1]. Against Ba/F3 cells expressing BCR-ABL1^{T315I}, the IC_{50} was **11 nM** [1]. It suppressed CML resistance from all tested mutations *in vitro* at a concentration of **40 nM** [1].
- **In Vivo Xenograft Models:** In mouse models injected with Ba/F3 BCR-ABL1^{T315I} cells, oral administration of **ponatinib** increased median survival in a dose-dependent manner [1]. In an aggressive CML mouse model driven by the T315I mutation, **ponatinib** at 30 mg/kg/day more than doubled survival [1].

The table below summarizes key quantitative findings from pivotal preclinical experiments.

Experimental Model	Assay Type	Key Finding/Parameter	Reported Value
In Vitro Kinase Inhibition [1]	Biochemical	IC_{50} for native BCR-ABL1	0.37 nM
		IC_{50} for ABL1 ^{T315I}	2.0 nM
Cellular Proliferation (Ba/F3 cells) [1]	Cell-based	IC_{50} for native BCR-ABL1	0.5 nM
		IC_{50} for BCR-ABL1 ^{T315I}	11 nM
In Vivo Efficacy (Mouse Xenograft) [1]	Animal Model	Increased median survival (vs. vehicle)	27.5-30 days (vs. 19 days)

Clinical Development and Key Trials

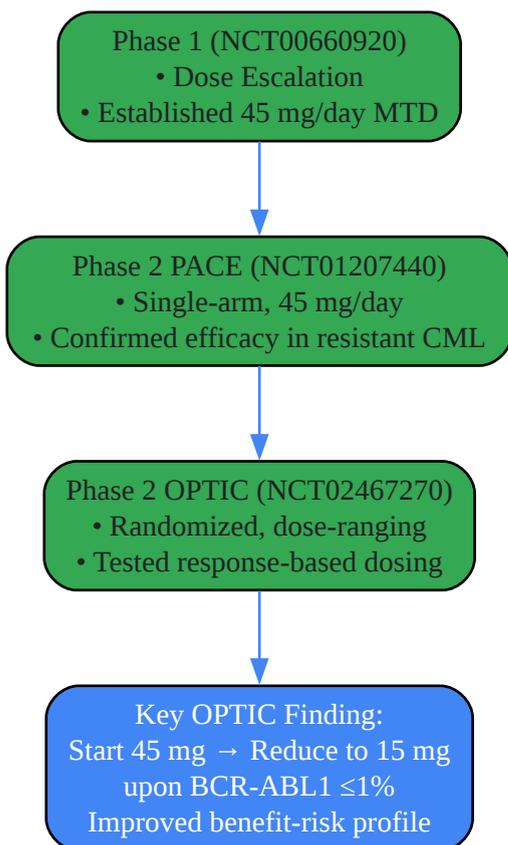
The clinical development of **ponatinib** progressed through a series of trials that confirmed its efficacy in patients with resistant disease and later optimized its dosing to improve safety.

- **Phase 1 (NCT00660920):** This first-in-human, dose-escalation study established **45 mg daily** as the maximum tolerated dose [1]. In patients with chronic phase CML (CP-CML), it showed a **98%** complete hematologic response rate and a **72%** major cytogenetic response rate [1]. The response was particularly strong in patients with the T315I mutation [1].
- **Pivotal Phase 2 PACE Trial (NCT01207440):** This single-arm trial evaluated **ponatinib** (45 mg daily) in 267 patients with CP-CML resistant to or intolerant of prior TKIs [1] [4]. The primary endpoint was

met, with a **55%** major cytogenetic response rate at 12 months across the cohort, and a **70%** rate in the subset of patients with T315I-mutated CML [4].

- **Phase 2 OPTIC Trial (NCT02467270)**: This randomized dose-ranging trial was critical for identifying an optimized, response-based dosing regimen to improve the drug's benefit-risk profile [1] [4]. It found that starting at **45 mg** and reducing to **15 mg** upon achievement of BCR-ABL1 $\leq 1\%$ provided the best balance [4]. At 12 months, **42%** of patients on this regimen achieved $\leq 1\%$ BCR-ABL1, with **73%** maintaining that response at a median follow-up of 28.5 months [4]. Arterial occlusive event rates were lower in this trial compared to PACE [4].

The workflow of the key clinical trials is summarized in the following diagram.



[Click to download full resolution via product page](#)

Key clinical trials in **Ponatinib** development

Practical Development and Safety Considerations

- **Response-Based Dosing**: The current recommended dosing strategy for CP-CML, derived from the OPTIC trial, is to start treatment at **45 mg once daily** and reduce the dose to **15 mg once daily** upon

achievement of BCR-ABL1 (IS) $\leq 1\%$ [4]. This approach maintains efficacy while mitigating toxicity risks [4].

- **Critical Safety Profile: Ponatinib's** safety profile is characterized by the risk of **arterial occlusive events (AOEs)**, venous thromboembolism, heart failure, and hepatotoxicity [4] [2]. Other common adverse reactions include hypertension, rash, abdominal pain, and constitutional symptoms [3] [5]. In the OPTIC trial, the incidence of AOEs of any grade with the 45 mg \rightarrow 15 mg regimen was 13% [4].
- **Drug Interactions and Metabolism: Ponatinib** is primarily metabolized by **CYP3A4** and, to a lesser extent, by CYP2C8, CYP2D6, and CYP3A5 [3]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. If coadministration with a strong CYP3A4 inhibitor is necessary, a dose reduction of **ponatinib** should be considered [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ponatinib -- Review of Historical Development, Current Status ... [pmc.ncbi.nlm.nih.gov]
2. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]
3. : Uses, Interactions, Ponatinib | DrugBank Online Mechanism of Action [go.drugbank.com]
4. 美国FDA核准武田ICLUSIG® (ponatinib)用于耐药或不耐受 ... [medsci.cn]
5. Iclusig (ponatinib) FDA Approval History - Drugs.com [drugs.com]

To cite this document: Smolecule. [Ponatinib historical development and design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547891#ponatinib-historical-development-and-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com